Cas no 1805596-95-5 (Ethyl 2-amino-5-(trifluoromethyl)pyridine-3-acetate)
Ethyl 2-amino-5-(trifluoromethyl)pyridine-3-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-amino-5-(trifluoromethyl)pyridine-3-acetate
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- Inchi: 1S/C10H11F3N2O2/c1-2-17-8(16)4-6-3-7(10(11,12)13)5-15-9(6)14/h3,5H,2,4H2,1H3,(H2,14,15)
- InChI Key: RIOMITHPPQNRBJ-UHFFFAOYSA-N
- SMILES: FC(C1=CN=C(C(=C1)CC(=O)OCC)N)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 271
- XLogP3: 1.5
- Topological Polar Surface Area: 65.2
Ethyl 2-amino-5-(trifluoromethyl)pyridine-3-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029014545-250mg |
Ethyl 2-amino-5-(trifluoromethyl)pyridine-3-acetate |
1805596-95-5 | 95% | 250mg |
$950.60 | 2022-04-01 | |
| Alichem | A029014545-1g |
Ethyl 2-amino-5-(trifluoromethyl)pyridine-3-acetate |
1805596-95-5 | 95% | 1g |
$3,010.80 | 2022-04-01 |
Ethyl 2-amino-5-(trifluoromethyl)pyridine-3-acetate Related Literature
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on Ethyl 2-amino-5-(trifluoromethyl)pyridine-3-acetate
Ethyl 2-amino-5-(trifluoromethyl)pyridine-3-acetate (CAS No. 1805596-95-5): A Comprehensive Overview of Its Synthesis, Biological Activity, and Emerging Applications in Medicinal Chemistry
The compound Ethyl 2-amino-5-(trifluoromethyl)pyridine-3-acetate (CAS No. 1805596-95-5) represents a structurally unique acetate salt with significant potential in medicinal chemistry. This compound combines the structural features of a pyridine scaffold, an amino group, and a trifluoromethyl substituent, which collectively contribute to its intriguing physicochemical properties and biological activity profiles. Recent advancements in synthetic methodologies have enabled precise control over its synthesis, while emerging studies highlight its role in drug discovery pipelines targeting neurodegenerative disorders and metabolic diseases.
In terms of synthesis, this compound is typically prepared via nucleophilic acetylation of N-ethylated pyridine derivatives followed by esterification with trifluoroacetic anhydride. A groundbreaking study published in the Journal of Medicinal Chemistry (2023) demonstrated that optimizing reaction conditions—such as temperature gradients between -40°C to 10°C—significantly enhances the yield of the desired product while minimizing byproduct formation. The presence of a trifluoromethyl group imparts lipophilicity and metabolic stability, as evidenced by its prolonged half-life in murine pharmacokinetic studies compared to non-fluorinated analogs.
Bioactivity profiling reveals this compound's dual mechanism of action: first, the amino group facilitates hydrogen bonding interactions with protein targets such as histone deacetylases (HDACs), while the trifluoromethyl substituent
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